molecular formula C7H6FNO4 B13626114 3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylicacid

3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylicacid

Cat. No.: B13626114
M. Wt: 187.12 g/mol
InChI Key: KYTZGOZFRWCSOT-UHFFFAOYSA-N
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Description

3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that contains both an oxetane and an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid typically involves the formation of the oxetane and oxazole rings followed by their coupling. One common method involves the reaction of a fluorinated oxetane derivative with an oxazole precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxetane and oxazole rings can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid is unique due to the presence of both oxetane and oxazole rings, which confer specific chemical and biological properties. This dual-ring structure makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H6FNO4

Molecular Weight

187.12 g/mol

IUPAC Name

3-(3-fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C7H6FNO4/c8-7(2-12-3-7)5-1-4(6(10)11)13-9-5/h1H,2-3H2,(H,10,11)

InChI Key

KYTZGOZFRWCSOT-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=NOC(=C2)C(=O)O)F

Origin of Product

United States

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